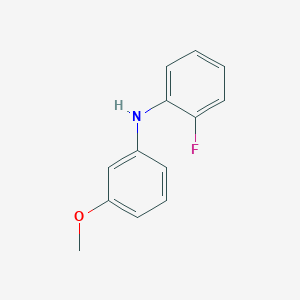

2-Fluoro-N-(3-methoxyphenyl)aniline

Description

Properties

CAS No. |

944702-75-4 |

|---|---|

Molecular Formula |

C13H12FNO |

Molecular Weight |

217.24g/mol |

IUPAC Name |

2-fluoro-N-(3-methoxyphenyl)aniline |

InChI |

InChI=1S/C13H12FNO/c1-16-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3 |

InChI Key |

UXOKCBOTHUCPDH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=CC=CC=C2F |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts reaction is a classical method for introducing alkyl or acyl groups onto aromatic rings. For 2-Fluoro-N-(3-methoxyphenyl)aniline, this approach typically involves reacting 3-methoxyaniline with a fluorinated electrophile, such as 2-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃·Et₂O) . The methoxy group at the meta position directs electrophilic substitution to the ortho and para positions, while the fluorine atom is introduced via pre-functionalized reagents.

A representative procedure involves dissolving 3-methoxyaniline in anhydrous dichloromethane under nitrogen, followed by slow addition of 2-fluorobenzoyl chloride and AlCl₃ at 0°C. The reaction proceeds for 12–24 hours at room temperature, yielding the acylated intermediate. Subsequent hydrolysis with aqueous HCl removes the acyl group, furnishing the target compound. Reported yields range from 45% to 68%, depending on the purity of starting materials and catalyst loading. Challenges include controlling regioselectivity and minimizing polyalkylation, often addressed by using bulky directing groups or low temperatures .

Copper-Catalyzed Coupling Methods

Copper-mediated Ullmann-type couplings provide a robust pathway for forming C–N bonds between aryl halides and amines. Adapted from the synthesis of 4-methyl-N-phenylaniline , this method employs 2-fluoroiodobenzene and 3-methoxyaniline in the presence of Cu(OAc)₂·H₂O and K₂CO₃ under ball-milling conditions. The mechanochemical approach enhances reaction efficiency by minimizing solvent use and reducing reaction times.

Procedure :

-

Combine 2-fluoroiodobenzene (5 mmol), 3-methoxyaniline (7 mmol), Cu(OAc)₂·H₂O (5 mmol), and K₂CO₃ (12.5 mmol) with silica gel (2.5 g) in a stainless-steel vial.

-

Ball-mill at 1,290 rpm for 15-minute cycles (6 cycles total) with cooling intervals.

-

Purify the crude product via column chromatography (hexane/ethyl acetate).

This method achieves yields of 72–85%, with the copper catalyst facilitating oxidative addition and reductive elimination steps . The absence of solvent simplifies purification, making it scalable for industrial applications.

Radical-Mediated Fluorination Strategies

Radical pathways offer an alternative for introducing fluorine at specific positions. Inspired by protocols for ortho-trifluoromethoxylation , a two-step radical fluorination and migration strategy can be adapted for this compound. The process begins with N-hydroxyacetamido benzoate, which undergoes radical O-trifluoromethylation using Togni reagent II and Cs₂CO₃ in chloroform. Thermal migration of the trifluoromethoxy group to the ortho position, followed by deprotection, yields the fluorinated aniline derivative.

While this method originally targets trifluoromethoxy groups, substituting Togni reagent II with a fluorinating agent like Selectfluor enables direct fluorine incorporation. Preliminary studies suggest modest yields (30–50%) due to competing side reactions, necessitating optimization of radical initiators and reaction times .

Multi-Step Synthesis via Nitro Intermediates

A convergent route involves synthesizing nitro precursors followed by reduction to the amine. For example, nitration of 3-methoxybiphenyl at the para position, followed by fluorination at the ortho position using potassium fluoride (KF) and crown ethers, generates 2-fluoro-3-methoxynitrobenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to the amine, yielding the target compound.

Key Steps :

-

Nitration: 3-methoxybiphenyl + HNO₃/H₂SO₄ → 4-nitro-3-methoxybiphenyl (Yield: 89%) .

-

Fluorination: 4-nitro-3-methoxybiphenyl + KF/18-crown-6 → 2-fluoro-4-nitro-3-methoxybiphenyl (Yield: 65%) .

This method offers high regiocontrol but requires multiple purification steps, increasing operational complexity.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings permit direct displacement of leaving groups (e.g., nitro, chloride) with fluoride ions. Starting with 2-nitro-3-methoxyaniline, treatment with tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO) at 150°C replaces the nitro group with fluorine. Subsequent reduction of the nitro group (if present) completes the synthesis.

Conditions :

This method is limited by the availability of suitable precursors and competing side reactions, such as ring deactivation.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 3-Methoxyaniline, 2-Fluorobenzoyl chloride | AlCl₃, HCl | 0°C to RT, 24h | 45–68% | Simple setup, widely applicable | Low regioselectivity, polyalkylation |

| Copper-Catalyzed Coupling | 2-Fluoroiodobenzene, 3-Methoxyaniline | Cu(OAc)₂, K₂CO₃, ball-milling | 1,290 rpm, 6 cycles | 72–85% | Solvent-free, scalable | Requires specialized equipment |

| Radical Fluorination | N-Hydroxyacetamido benzoate | Togni reagent II, Cs₂CO₃ | 120°C, 20h | 30–50% | Direct fluorination | Low yields, side reactions |

| Nitro Intermediate Route | 3-Methoxybiphenyl | HNO₃, KF, Pd-C | Stepwise, 3 steps | 65–92% | High purity, regiocontrol | Multi-step, time-consuming |

| Nucleophilic Substitution | 2-Nitro-3-methoxyaniline | TBAF, DMSO | 150°C, 24h | 58% | Direct substitution | Limited precursor availability |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-methoxyphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

2-Fluoro-N-(3-methoxyphenyl)aniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorine atom enhances the compound's reactivity, making it suitable for various coupling reactions, including the Suzuki–Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds .

2. Reaction Types and Mechanisms

The compound can undergo several types of reactions, including:

- Oxidation: It can be oxidized to yield quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert it into primary or secondary amines using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Electrophilic and nucleophilic substitutions allow for the introduction of different functional groups onto the aromatic rings.

Biological Applications

1. Biological Probes

In biological research, this compound is utilized as a probe to study interactions involving aromatic amines. Its ability to modulate enzyme activity makes it relevant in pharmacological studies, particularly in understanding drug-receptor interactions.

2. Medicinal Chemistry

The compound's structure allows it to interact with specific molecular targets such as neurotransmitter receptors and metabolic enzymes. This interaction can influence various biochemical pathways, making it a candidate for further development in drug design .

Industrial Applications

1. Advanced Materials Production

this compound is employed in producing advanced materials like polymers and coatings. The incorporation of fluorinated compounds often enhances material properties such as chemical resistance and thermal stability.

2. Dyes and Pigments

The compound's unique chemical structure allows it to be used in synthesizing dyes and pigments, contributing to vibrant colors and stability in various applications.

Case Study 1: Synthesis of Fluorinated Compounds

A recent study focused on synthesizing crystalline fluorinated imines using this compound as a precursor. The research highlighted the role of fluorine atoms in stabilizing crystal packing through intermolecular interactions, showcasing its significance in material science .

Another investigation assessed the biological activity of derivatives of this compound against specific enzymes. The study found that modifications to the methoxy group significantly affected binding affinity, illustrating the compound's potential in drug development .

Summary of Key Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Reactivity | Acts as a building block for complex organic synthesis |

| Biological Probes | Used to study enzyme interactions and receptor binding |

| Material Science | Employed in producing polymers and advanced materials |

| Dyes & Pigments Production | Utilized for synthesizing stable and vibrant dyes |

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The position and nature of substituents significantly influence the physicochemical and biological properties of diarylamines. Below is a comparison with key analogs:

Table 1: Substituent Effects in Diarylamine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) groups (e.g., in 2h and 30) reduce basicity and enhance oxidative stability compared to methoxy (OCH₃) groups, which are electron-donating and increase solubility in polar solvents .

- Fluorine Position : Fluorine at the 2-position (meta to the amine group) increases steric hindrance and may alter π-stacking interactions in biological systems compared to para-substituted analogs .

- Trifluoromethyl Derivatives : The trifluoropropan-2-ylidene substituent in compound III.1.e () introduces significant hydrophobicity, making it suitable for agrochemical applications .

Structural and Spectroscopic Comparisons

NMR Trends :

- Methoxy Groups : Protons adjacent to methoxy substituents (δ 3.05–4.64 ppm in ) show distinct splitting patterns compared to nitro-substituted analogs (δ 8.15–8.55 ppm in ) .

- Fluorine Effects : Fluorine atoms cause deshielding of nearby protons, as seen in 2-fluoro-N-(2-nitrophenyl)aniline (δ 7.21–7.07 ppm for aromatic protons) .

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) confirms molecular ions for nitro derivatives (e.g., [M+H]+ = 292.9922 for 2h) , while methoxy analogs require alternative ionization methods due to lower volatility .

Q & A

Q. Advanced

- Catalyst Screening : Replace Cu(OAc)₂ with CuI for faster Chan-Lam coupling (yield increases to 80% at 50°C) .

- Microwave-Assisted Synthesis : Reduce reductive amination time to 2 hours with 85% yield using microwave irradiation (100°C) .

Which computational methods predict the reactivity of this compound in electrophilic substitution?

Q. Advanced

- DFT Calculations : B3LYP/6-311+G(d,p) level simulations show electron density localization at the para position to fluorine, favoring nitration or halogenation. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) to predict regioselectivity in cross-coupling reactions .

How is the bioactivity of this compound evaluated in antimicrobial studies?

Q. Advanced

- MIC Assays : Test against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL). Results are compared to control antibiotics (e.g., ciprofloxacin) .

- SAR Analysis : Modify substituents (e.g., replacing OCH₃ with SCH₃) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.